Enzomenib Demonstrates High In Vitro Potency for Menin-KMT2A Inhibition (IC₅₀ = 1.4 nM)
Enzomenib binds directly to menin with a binding constant (Kd) of 6.0 nM and inhibits the menin-KMT2A protein-protein interaction with an IC₅₀ of 1.4 nM . For comparison, revumenib (SNDX-5613), a first-in-class FDA-approved menin inhibitor, exhibits a Ki of 0.15 nM for the same interaction . While revumenib demonstrates higher binding affinity in this specific biochemical assay, Enzomenib's sub-nanomolar to low-nanomolar potency establishes it as a highly potent tool compound within the class, particularly for studies requiring oral bioavailability .
| Evidence Dimension | In vitro binding/inhibition of Menin-KMT2A interaction |
|---|---|
| Target Compound Data | IC₅₀ = 1.4 nM; Kd = 6.0 nM |
| Comparator Or Baseline | Revumenib (SNDX-5613): Ki = 0.15 nM |
| Quantified Difference | Revumenib exhibits higher affinity by approximately 9-fold based on Ki vs. IC₅₀ comparison. |
| Conditions | Biochemical binding assay (Enzomenib: IC₅₀/Kd; Revumenib: Ki). |
Why This Matters
Quantified in vitro potency ensures selection of a potent menin inhibitor for preclinical studies, while the Ki/IC₅₀ difference informs appropriate dosing concentration selection in experimental design.
